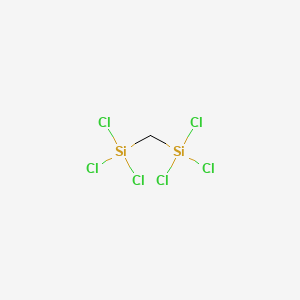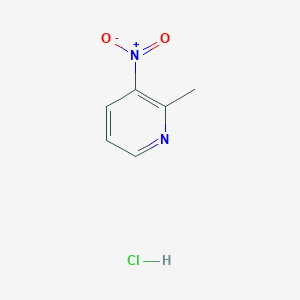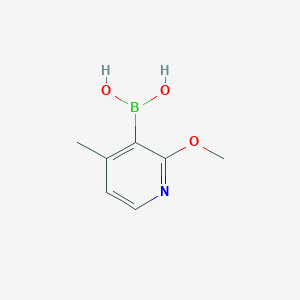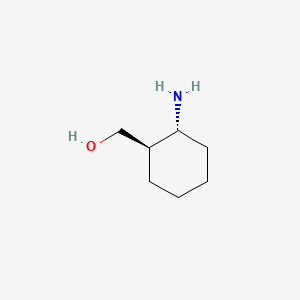
Bis(trichlorosilyl)methane
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(trichlorosilyl)methane can be synthesized through several methods. One common method involves the reaction of bis(trichlorosilyl)dichloromethane or tris(trichlorosilyl)chloromethane with silicon tetrachloride on powdered silicon and copper at elevated temperatures . Another method includes the reaction of tris(trichlorosilyl)chloromethane with hexachlorodisilane and copper at 380°C . Additionally, the reaction of bis(trichlorosilyl)dichloromethane with silicon-copper in a fluid bed reactor at 300°C is also used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and powdered silicon in the presence of copper as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trichlorosilyl)methane undergoes various types of chemical reactions, including substitution reactions and reactions with moisture or protic solvents .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents such as silicon tetrachloride and hexachlorodisilane under elevated temperatures.
Reactions with Moisture: this compound reacts rapidly with moisture, leading to the formation of hydrogen chloride.
Major Products Formed: The major products formed from these reactions include various chlorosilane derivatives and hydrogen chloride .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(trichlorosilyl)methane is used as a precursor for the synthesis of other organosilicon compounds. It is also utilized in the preparation of trichlorosilyl-stabilized anions of p-block elements .
Biology and Medicine:
Industry: Industrially, this compound is employed in the production of high-purity silicon for electronics, photovoltaics, and sensor technology . It is also used in the manufacture of hydrophobic and hydrophilic surface coatings .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Trichlorosilane (HSiCl3)
- Silicon Tetrachloride (SiCl4)
- Hexachlorodisilane (Si2Cl6)
Comparison: Bis(trichlorosilyl)methane is unique due to its structure, which contains two trichlorosilyl groups attached to a central methylene group. This structure imparts high reactivity and makes it a valuable intermediate in the synthesis of other organosilicon compounds . In comparison, trichlorosilane and silicon tetrachloride are simpler molecules with different reactivity profiles .
Eigenschaften
IUPAC Name |
trichloro(trichlorosilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDAHLAEXNYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373505 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-85-2 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(trichlorosilyl)methane interact with water during the MLD process to form a SiOC film? What are the advantages of this method?
A1: this compound reacts with water in a two-step process during MLD. First, the this compound molecules adsorb onto the substrate surface, typically a silicon wafer. The chlorine atoms in the molecule react with surface hydroxyl groups, releasing HCl and leaving a surface terminated with Si-OH (silanol) groups. In the second step, water is introduced, reacting with the remaining Si-Cl bonds to form additional silanol groups and releasing more HCl. This leaves a surface again rich in silanol groups, primed for another cycle of this compound deposition. []
Q2: What is the significance of the cross-linked network structure formed in the SiOC films derived from this compound?
A2: Unlike typical MLD films where linear polymer growth is observed, the SiOC films produced using this compound exhibit a unique cross-linked network structure. [] This occurs because the neighboring silanol groups formed during the deposition process tend to condense, forming Si-O-Si bonds and releasing water. [] X-ray photoelectron spectroscopy (XPS) analysis revealed that, on average, two-thirds of the silanol groups undergo this condensation reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)




![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
